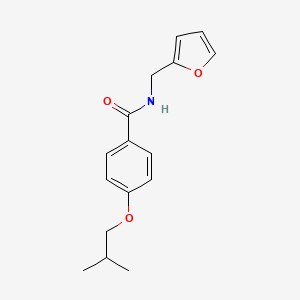

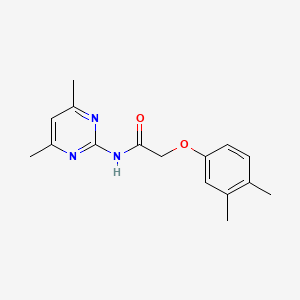

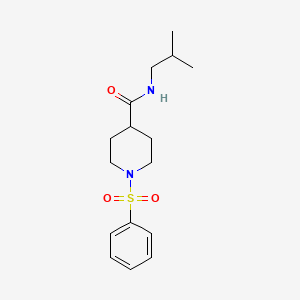

N-(2-furylmethyl)-4-isobutoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzamides, such as “N-(2-furylmethyl)-4-isobutoxybenzamide”, are a class of compounds that have been studied for their potential biological activities . They often serve as intermediates in the synthesis of more complex heterocyclic compounds.

Synthesis Analysis

The synthesis of benzamides typically involves the reaction of an amine with a carboxylic acid or its derivative . The exact method for synthesizing “N-(2-furylmethyl)-4-isobutoxybenzamide” would depend on the specific reactants and conditions used.Molecular Structure Analysis

The molecular structure of a compound like “N-(2-furylmethyl)-4-isobutoxybenzamide” can be determined using techniques such as X-ray crystallography . Computational methods, such as density functional theory (DFT), can also provide insights into the structure and properties of the molecule .Chemical Reactions Analysis

Benzamides can participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions, condensation reactions, and others . The specific reactions that “N-(2-furylmethyl)-4-isobutoxybenzamide” can undergo would depend on its exact structure and the reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(2-furylmethyl)-4-isobutoxybenzamide” can be predicted using computational methods and confirmed by experimental techniques .Wissenschaftliche Forschungsanwendungen

Green Chemistry Synthesis

N-(2-furylmethyl)-4-isobutoxybenzamide: has been utilized in the synthesis of new cinnamamides using boric acid as a “green” catalyst . This method emphasizes the principles of green chemistry, aiming to reduce the environmental impact by minimizing hazardous substances and waste.

Spectral Analysis

The compound has been subject to spectral analysis to understand its structure and properties . Spectral analysis is crucial in identifying and quantifying molecular components, which is fundamental in various research applications such as pharmaceuticals and materials science.

Biological Activity Screening

Derivatives of N-(2-furylmethyl)-4-isobutoxybenzamide are promising candidates for biological screening due to their potential biological activities . This includes evaluating their efficacy as therapeutic agents or their use in biochemical assays.

Material Design with Specific Functional Properties

Research has been conducted to design materials with specific functional properties, such as electrical conductivity, corrosion resistance, and biological activity, using this compound . This application is significant in the development of new materials for various industrial applications.

Solvent-Free Synthesis

The compound has been used in solvent-free synthesis processes, which is another aspect of green chemistry. This approach is designed to create chemical reactions without the use of solvents, reducing the production of harmful byproducts .

Infrared Irradiation Conditions

In the synthesis of carboxylic acids and amide analogs, N-(2-furylmethyl)-4-isobutoxybenzamide has been used under infrared irradiation conditions . This technique can enhance reaction rates and selectivity, providing a more efficient synthesis process.

Development of Stable Derivatives

The stability of certain derivatives is a challenge in contemporary chemistry. Research involving N-(2-furylmethyl)-4-isobutoxybenzamide has focused on developing stable derivatives directly from carbohydrates, which is essential for their practical application .

Alternative Processing of Renewable Raw Materials

The compound plays a role in the development of alternative methods for processing renewable raw materials. This is particularly relevant in the context of depleting nonrenewable resources and the need for sustainable alternatives .

Wirkmechanismus

Target of Action

N-(2-furylmethyl)-4-isobutoxybenzamide is a complex compound that is likely to interact with multiple targetsIt is known that benzimidazole derivatives, which share a similar structure, have been found to exhibit anticancer activity . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Mode of Action

Benzimidazole derivatives, which share a similar structure, have been found to exhibit diverse mechanisms of action as anticancer agents

Biochemical Pathways

It is known that benzimidazole derivatives can affect various biochemical pathways, contributing to their anticancer activity . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

It is known that furosemide, a compound with a similar structure, has a fast onset and short duration of action . The average serum clearance was 66 ml/min in patients and 219 ml/min in normal subjects

Result of Action

It is known that benzimidazole derivatives can exhibit a wide range of biological activities, including anticancer activities . The specific effects would depend on the compound’s targets, mode of action, and the biochemical pathways it affects.

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds . For example, the adenine-type cytokinins, kinetin [N-(2 – furylmethyl)-3H-purin-6-amine] and 6-benzyladenine, are used in tissue culture technology and their efficacy can be influenced by environmental conditions .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-4-(2-methylpropoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-12(2)11-20-14-7-5-13(6-8-14)16(18)17-10-15-4-3-9-19-15/h3-9,12H,10-11H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJKJLNCIDNYHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)

![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)

![N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5820159.png)

![2-{2-[(4-nitrophenyl)thio]ethyl}pyridine](/img/structure/B5820172.png)

![2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B5820213.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5820221.png)